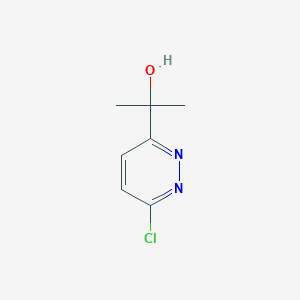

2-(6-Chloropyridazin-3-yl)propan-2-ol

Übersicht

Beschreibung

2-(6-Chloropyridazin-3-yl)propan-2-ol is a chemical compound with the molecular formula C7H9ClN2O . It has a molecular weight of 172.61 g/mol .

Synthesis Analysis

The synthesis of 2-(6-Chloropyridazin-3-yl)propan-2-ol involves a reaction in a solution of THF (Tetrahydrofuran) and toluene, stirred at -20°C under N2 atmosphere. The reaction involves the addition of f-BuOH (tert-Butanol) in THF dropwise. The solution is then warmed to 30°C and cooled back down to -20°C followed by the addition of the methyl 6-chloropyridazine-3-carboxylate in portions. The solution quickly turns dark violet and is stirred at 0°C for 30 minutes. The solution is then poured into a flask containing 1 N aqueous hydrochloric acid at -50°C, diluted with ethyl acetate, and stirred for 10 minutes .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Research on pyridazine derivatives, including compounds similar to 2-(6-Chloropyridazin-3-yl)propan-2-ol, has shown their effectiveness as corrosion inhibitors. These compounds have been tested for their potential to protect mild steel surfaces and inhibit corrosion in hydrochloric acid solutions. Studies demonstrate that these inhibitors work by forming a protective film on the steel surface, thereby reducing corrosion rates (Mashuga, Olasunkanmi & Ebenso, 2017) (Olasunkanmi, Mashuga & Ebenso, 2018).

Structural and Electronic Analysis

Studies involving pyridazine analogs, such as the synthesis of 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, have contributed to the understanding of their structural and electronic properties. This includes the analysis of intermolecular interactions and energy frameworks, providing insights into their potential applications in various fields (Sallam et al., 2021).

Synthesis of Novel Derivatives

Research on pyridazine derivatives has led to the synthesis of novel compounds with potential biological activities. This includes the development of new compounds through various chemical reactions and the evaluation of their properties, which could be useful in medicinal chemistry (Abubshait, 2007) (Youssef et al., 2005).

Antifungal and Antibacterial Activities

Some pyridazine derivatives, including those structurally related to 2-(6-Chloropyridazin-3-yl)propan-2-ol, have been synthesized and evaluated for their antifungal and antibacterial properties. These studies contribute to the search for new, effective antimicrobial agents (Chevreuil et al., 2007) (Al-Omran & El-Khair, 2011).

Catalytic and Pharmaceutical Applications

Research has also explored the use of pyridazine derivatives in catalytic and pharmaceutical applications. This includes their role in synthesis processes and as potential drug candidates (Aydemir et al., 2014) (Lima-Neto et al., 2012).

Metal Surface Protection

Further research has been conducted on the use of pyridazine derivatives for metal surface protection in acidic environments. These studies highlight their potential as environmentally friendly and effective corrosion inhibitors, especially for copper surfaces (Luo et al., 2020).

Eigenschaften

IUPAC Name |

2-(6-chloropyridazin-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-7(2,11)5-3-4-6(8)10-9-5/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYLFAZRGGRFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NN=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloropyridazin-3-yl)propan-2-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2430411.png)

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2430426.png)

![2-Methoxyethyl 5-(4-bromobenzenesulfonamido)-2-methylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B2430430.png)